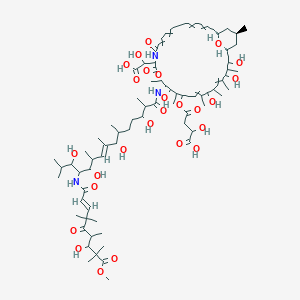
Chondropsin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chondropsin D is a naturally occurring macrolide lactam isolated from the marine sponge Chondropsis species . It is a 37-membered-ring macrolide lactam known for its potent cytotoxic activity against various tumor cell lines . This compound belongs to the chondropsin class of antitumor agents, which are known to selectively inhibit vacuolar H±ATPases (V-ATPases) .
Métodos De Preparación
Chondropsin D is typically isolated from marine sponges, specifically from the Chondropsis species . The isolation process involves extracting the sponge material with aqueous solvents, followed by chromatographic separation techniques to purify the compound . Synthetic routes for this compound have not been extensively documented, and industrial production methods are primarily focused on extraction from natural sources .
Análisis De Reacciones Químicas
Chondropsin D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the lactam ring structure.
Substitution: Substitution reactions can occur at various positions on the macrolide ring, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions are typically modified macrolide lactams with altered biological activities .
Aplicaciones Científicas De Investigación
Chondropsin D has several scientific research applications:
Mecanismo De Acción
Chondropsin D exerts its effects by selectively inhibiting vacuolar H±ATPases (V-ATPases) . These enzymes are responsible for acidifying various intracellular compartments, which is crucial for processes like protein sorting, endocytosis, and receptor recycling . By inhibiting V-ATPases, this compound disrupts these processes, leading to cytotoxic effects on tumor cells . The molecular targets of this compound include the c subunits of V-ATPases, where it binds and inhibits their activity .
Comparación Con Compuestos Similares
Chondropsin D is part of a class of macrolide lactams that includes other compounds like chondropsin A, chondropsin B, and poecillastrin A . Compared to these similar compounds, this compound has a unique 37-membered-ring structure, which contributes to its distinct biological activity . While all chondropsins inhibit V-ATPases, this compound is noted for its potent cytotoxicity against a broader range of tumor cell lines .
Propiedades
Fórmula molecular |
C83H133N3O26 |
|---|---|
Peso molecular |
1588.9 g/mol |
Nombre IUPAC |
4-[[(1S,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C83H133N3O26/c1-43(2)68(93)66(84-63(91)35-36-82(15,16)75(100)54(13)76(101)83(17,18)81(108)109-19)72(97)50(9)40-48(7)69(94)45(4)31-33-58(87)52(11)77(102)86-65-55(14)110-80(107)67(74(99)79(105)106)85-62(90)30-28-26-24-22-20-21-23-25-27-29-56-37-44(3)38-57(111-56)41-59(88)51(10)71(96)49(8)39-47(6)70(95)46(5)32-34-61(53(12)73(65)98)112-64(92)42-60(89)78(103)104/h21,23-28,30,32,35-36,39-40,43-45,47,50-61,65-74,76,87-89,93-99,101H,20,22,29,31,33-34,37-38,41-42H2,1-19H3,(H,84,91)(H,85,90)(H,86,102)(H,103,104)(H,105,106)/b23-21?,26-24?,27-25?,30-28?,36-35+,46-32?,48-40+,49-39?/t44-,45?,47?,50?,51?,52?,53?,54?,55?,56-,57+,58?,59?,60?,61?,65?,66?,67?,68?,69?,70?,71?,72?,73?,74?,76?/m1/s1 |
Clave InChI |
WBOYXNHINMBQNA-LYNPZQPKSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2CC=CC=CCCC=CC=CC(=O)NC(C(=O)OC(C(C(C(C(CC=C(C(C(C=C(C(C(C(C[C@H](C1)O2)O)C)O)C)C)O)C)OC(=O)CC(C(=O)O)O)C)O)NC(=O)C(C)C(CCC(C)C(/C(=C/C(C)C(C(C(C(C)C)O)NC(=O)/C=C/C(C)(C)C(=O)C(C)C(C(C)(C)C(=O)OC)O)O)/C)O)O)C)C(C(=O)O)O |
SMILES canónico |
CC1CC2CC=CC=CCCC=CC=CC(=O)NC(C(=O)OC(C(C(C(C(CC=C(C(C(C=C(C(C(C(CC(C1)O2)O)C)O)C)C)O)C)OC(=O)CC(C(=O)O)O)C)O)NC(=O)C(C)C(CCC(C)C(C(=CC(C)C(C(C(C(C)C)O)NC(=O)C=CC(C)(C)C(=O)C(C)C(C(C)(C)C(=O)OC)O)O)C)O)O)C)C(C(=O)O)O |
Sinónimos |
chondropsin D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















